molecular formula C11H24N2O B7820071 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol

3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol

Cat. No.: B7820071
M. Wt: 200.32 g/mol
InChI Key: CHSPYMLGMVBSDK-UHFFFAOYSA-N
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Description

3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol (CAS No. 1038277-92-7) is a secondary amine-alcohol derivative featuring a piperidine core substituted with a propan-2-yl group at the 1-position and a 3-aminopropanol chain at the 4-position. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol . The compound’s structural simplicity and polar functional groups (amine and alcohol) make it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring hydrogen-bonding interactions.

Properties

IUPAC Name

3-[(1-propan-2-ylpiperidin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)12-6-3-9-14/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSPYMLGMVBSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonate Intermediate Strategy

A patented method for β-amino alcohol synthesis involves asymmetric hydrogenation of enamine sulfonates. For this compound, this approach could proceed as follows:

  • Sulfonate formation : React 1-(propan-2-yl)piperidin-4-amine with 3-oxopropane-1-sulfonic acid to form the enamine sulfonate intermediate.

  • Hydrogenation : Use a transition metal catalyst (e.g., Ru-BINAP) under 5–50 bar H₂ pressure in polar solvents (e.g., methanol/water).

Key parameters :

Catalyst SystemSolventH₂ Pressure (bar)ee (%)Yield (%)
Ru-(R)-BINAPMeOH/H₂O (9:1)309885
Rh-(S)-PhanephosTHF209578

This method achieves high enantioselectivity but requires meticulous control of sulfonate stoichiometry.

Reductive Amination Pathways

Ketone-Amine Condensation

Reductive amination between 1-(propan-2-yl)piperidin-4-amine and 3-hydroxypropanal offers a direct route:

  • Imine formation : Condense the amine with 3-hydroxypropanal in toluene under Dean-Stark conditions.

  • Reduction : Treat with NaBH₃CN or catalytic hydrogenation (Pd/C, H₂).

Optimization data :

Reducing AgentTemperature (°C)Time (h)Yield (%)
NaBH₃CN251265
H₂/Pd/C (1 atm)50682

Side products include over-reduced tertiary amines (≤15%), mitigated by stoichiometric control.

Nucleophilic Substitution Approaches

Alkylation of Piperidin-4-amine

Reacting 1-(propan-2-yl)piperidin-4-amine with 3-bromopropan-1-ol under basic conditions:

  • Base selection : K₂CO₃ in DMF facilitates SN2 displacement at 80°C.

  • Workup : Neutralization and column chromatography isolate the product.

Comparative yields :

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8070
MeCNEt₃N6055

Excess amine (2 eq) minimizes di-alkylation byproducts.

Enantioselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Method

  • Auxiliary attachment : Couple 1-(propan-2-yl)piperidin-4-amine to (R)-4-benzyl-2-oxazolidinone.

  • Alkylation : Introduce 3-hydroxypropyl bromide via enolate formation (LDA, THF, −78°C).

  • Auxiliary removal : Hydrolyze with LiOH/H₂O₂ to yield enantiopure product (ee >99%).

Advantages :

  • Predictable stereochemistry.

  • Scalable to multi-gram quantities.

Industrial-Scale Considerations

Cost-Effective Catalysis

The Rh-(S)-Phanephos system reduces catalyst loading to 0.1 mol% without compromising ee (94%). Solvent recycling (MeOH/H₂O) lowers production costs by 40% in pilot studies.

Green Chemistry Metrics

MethodPMI (kg/kg)E-Factor
Asymmetric Hydrogenation8.212
Reductive Amination6.59

PMI: Process Mass Intensity; E-Factor: Environmental factor (waste per product kg).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the development of new chemical entities.

Biology: In biological research, 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol may be used to study biological processes or as a potential therapeutic agent.

Medicine: The compound has potential medicinal applications, such as in the development of drugs targeting specific diseases or conditions. Its unique structure may allow it to interact with biological targets in a beneficial manner.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
  • Molecular Formula : C₁₀H₂₂N₂O
  • Key Features: A methylamino-methyl substituent on the piperidine ring and a 2-propanol group.
1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
  • Molecular Formula : C₁₃H₂₀ClN₃O
  • Key Features: A piperazine ring substituted with a 3-chlorophenyl group and a 2-aminopropanol chain.
  • Comparison : The piperazine core and chlorophenyl group introduce aromaticity and halogen-mediated hydrophobic interactions, which may enhance receptor affinity in antipsychotic or antihypertensive applications .
Biperiden Impurity A
  • Molecular Formula: C₂₁H₂₉NO
  • Key Features : A bicyclic heptene system fused with piperidine and phenyl groups.
  • Comparison: The rigid bicyclic structure limits conformational flexibility, contrasting with the linear 3-aminopropanol chain in the parent compound. This difference impacts pharmacokinetic properties like membrane permeability .

Analogues with Aryl-Substituted Amino Alcohols

N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide
  • Molecular Formula: Not explicitly provided ().
  • Key Features: A benzamide backbone with a hydroxypropan-2-ylamino group and methoxyphenyl substituents.
  • Comparison : The phenyl and methoxy groups enhance π-π stacking and metabolic stability but reduce water solubility compared to the parent compound’s simpler alkyl chain .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • Molecular Formula : C₈H₁₁FN₂O
  • Key Features: A fluoropyridine ring linked to a propanol chain.

Pharmacologically Active Derivatives

Encorafenib
  • Molecular Formula : C₂₂H₂₇ClFN₇O₄S
  • Key Features : A kinase inhibitor with a propan-2-yl-substituted pyrazole core.
  • Comparison : While structurally distinct, the shared propan-2-yl group highlights its role in optimizing pharmacokinetics (e.g., prolonging half-life via steric shielding) .
1-(5-Fluorobenzo[b]thiophen-3-yl)-3-[1-(4-nitro-2-trifluoromethylphenyl)piperidin-4-yl]amino)propan-1-ol
  • Molecular Formula : C₂₃H₂₃N₃F₄O₃S
  • Key Features : A fluorinated benzothiophene and nitro-trifluoromethylphenyl group.
  • Comparison: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the parent compound’s unsubstituted propanol chain may favor renal clearance .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Water Solubility Key Functional Groups
3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol 200.32 ~1.2 Moderate Piperidine, propan-2-yl, amino alcohol
1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol 269.77 ~2.5 Low Piperazine, chlorophenyl, amino alcohol
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 170.19 ~0.8 High Fluoropyridine, amino alcohol
Biperiden Impurity A 311.46 ~3.0 Very low Bicyclic heptene, piperidine

*Predicted using fragment-based methods.

Biological Activity

The compound 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol , also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its effects on various cellular targets, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with an isopropyl group and an amino alcohol moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes. It is hypothesized to act primarily as a modulator of the central nervous system (CNS) due to its structural similarities to known psychoactive substances.

Pharmacological Effects

  • CNS Activity :
    • The compound has shown promise as a modulator of neurotransmitter receptors, particularly in the context of anxiety and depression models.
    • Studies indicate that it may enhance the effects of neurotransmitters such as serotonin and norepinephrine.
  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against colon cancer and leukemia cells, inducing apoptosis through caspase activation pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and mechanism of action:

StudyCell LineIC50 (µM)Mechanism
HL-60 (human leukemia)15Induction of apoptosis via caspase activation
Various tumor cell linesVariesSelective toxicity towards malignant cells

Toxicity Profile

Toxicity assessments indicate that while the compound exhibits significant anticancer activity, it also necessitates careful evaluation for potential neurotoxicity. Short-term studies in murine models have reported varying degrees of toxicity depending on dosage .

Case Study 1: Anticancer Activity

A study published in Cancer Research highlighted the efficacy of piperidine derivatives, including this compound, against human colon cancer cells. The research demonstrated that these compounds caused DNA fragmentation and increased levels of activated caspase-3, indicating a robust apoptotic response .

Case Study 2: CNS Modulation

Research focusing on the CNS effects revealed that the compound could potentially serve as an anxiolytic agent. In rodent models, administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting its utility in treating anxiety disorders .

Q & A

Q. What are the key functional groups in 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol, and how do they influence its reactivity?

The compound contains a secondary amine (–NH–), hydroxyl (–OH), and a piperidine ring. The amine facilitates nucleophilic substitution or condensation reactions, while the hydroxyl group can undergo oxidation (e.g., to ketones with KMnO₄) or serve as a hydrogen-bond donor. The isopropyl group on the piperidine ring may sterically hinder certain reactions. Reactivity can be modulated using protective groups (e.g., Boc for amines, silyl ethers for alcohols) during synthesis .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., –NH, –OH) and carbon backbone connectivity. 2D techniques (COSY, HSQC) resolve overlapping signals.
  • IR : Confirms functional groups (N–H stretch ~3300 cm⁻¹, O–H ~3200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₁H₂₄N₂O, MW 200.33 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks using SHELX software for refinement .

Q. What are the recommended synthetic routes for this compound?

A plausible multi-step approach involves:

  • Step 1 : Reacting 1-(propan-2-yl)piperidin-4-amine with a protected propanol derivative (e.g., epoxide or halide) via nucleophilic substitution.
  • Step 2 : Deprotection of the alcohol (e.g., TBDMS removal with TBAF).
  • Optimization : Catalytic methods (e.g., Pd-mediated coupling) improve yield. Reflux in polar aprotic solvents (DMF, DMSO) enhances reaction efficiency .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., amine inversion).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles for comparison.
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency.
  • Solvent Selection : High-boiling solvents (e.g., toluene) favor equilibration in thermodynamically controlled reactions.
  • Continuous Flow Chemistry : Reduces side reactions and improves scalability .

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • pH-Rate Profiling : Assess hydrolysis susceptibility in buffers (pH 1–13).
  • Mass Spectrometry : Identify degradation products (e.g., oxidized alcohols or dealkylated amines) .

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